molecular formula C8H10N2O3 B11721481 5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Cat. No.: B11721481
M. Wt: 182.18 g/mol
InChI Key: XMVHDAUTKHSMJA-UHFFFAOYSA-N
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Description

5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a unique structure combining a cyclohexanone moiety with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of acyl hydrazides with carboxylic acids under dehydrative conditions. One common method involves the reaction of α-bromo nitroalkanes with acyl hydrazides to directly form the oxadiazole ring . This method avoids the formation of intermediate diacyl hydrazides, making the process more efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the cyclohexanone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of 5-lipoxygenase, an enzyme involved in the arachidonic acid pathway . This inhibition can reduce the production of pro-inflammatory leukotrienes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Oxocyclohexyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to its combination of the oxadiazole ring and the cyclohexanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-(4-oxocyclohexyl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C8H10N2O3/c11-6-3-1-5(2-4-6)7-9-10-8(12)13-7/h5H,1-4H2,(H,10,12)

InChI Key

XMVHDAUTKHSMJA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=NNC(=O)O2

Origin of Product

United States

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